molecular formula C26H24ClOP B041567 (4-Methoxybenzyl)triphenylphosphonium chloride CAS No. 3462-97-3

(4-Methoxybenzyl)triphenylphosphonium chloride

Cat. No.: B041567
CAS No.: 3462-97-3
M. Wt: 418.9 g/mol
InChI Key: YQXBNCFNXOFWLR-UHFFFAOYSA-M
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Description

[(4-Methoxyphenyl)methyl]triphenylphosphonium Chloride is used in the synthesis of novel blood coagulation factor Xa inhibitors and various antiplatelet aggregation pharmaceuticals.

Scientific Research Applications

  • Corrosion Inhibition : It acts as a highly efficient inhibitor for carbon steel corrosion in acidic solutions, such as 1.0 M HCl, achieving up to 99% inhibition at room temperature (Nahlé, Abu-Abdoun, & Abdel-Rahman, 2008). Similar compounds have shown effectiveness in inhibiting mild steel corrosion in sulfuric acid environments (Goyal et al., 2020).

  • Chemical Synthesis and Reactions : It can react with elemental phosphorus and phosphone to produce bis(4-methoxybenzyl)phosphine oxide under certain conditions (Shaikhutdinova et al., 2001). Additionally, the 4-methoxybenzyl group is useful in protecting the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis (Takaku & Kamaike, 1982).

  • Antimicrobial Activity : Novel quaternary phosphonium acylhydrazones derived from this compound exhibit selective antimicrobial activity against Gram-positive bacterial strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).

  • Solar Cell Applications : Composites involving similar compounds demonstrate potential in solar cell applications, as indicated by their UV-vis and emission spectra characteristics (Kubo et al., 2005).

  • Humidity Sensing : Copolymers containing variants of this compound exhibit humidity-sensitive properties, making them suitable for high-humidity or dew point sensors (Lee, Rhee, & Gong, 1999).

Safety and Hazards

The safety data sheet for “(4-Methoxybenzyl)triphenylphosphonium chloride” advises not to get the compound in eyes, on skin, or on clothing. It also advises to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and not to breathe (dust, vapor, mist, gas). If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Pharmacokinetics

Its impact on bioavailability is therefore unclear. The compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Methoxybenzyl)triphenylphosphonium chloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity . .

Properties

IUPAC Name

(4-methoxyphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBNCFNXOFWLR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3462-97-3, 18583-41-0
Record name (4-Methoxybenzyl)triphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3462-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxybenzyl)triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-methoxybenzyl chloride (1.153 g, 0.0074 mol) in anhydrous toluene (10 mL) was treated with triphenylphosphine (1.93 g, 1 equivalent). The resulting solution was refluxed under nitrogen. After 8–10 hours, the reaction was cooled to room temperature and diluted with ether. The phosphonium salt was collected by filtration. Yield=1.5 g (53%); MALDI-TOF MS 383.9 obs. (383.45 calc.).
Quantity
1.153 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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